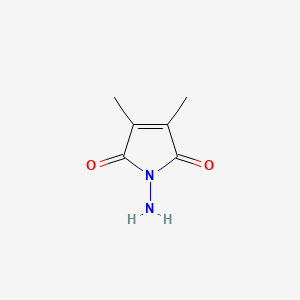
1-amino-3,4-dimethyl-pyrrole-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-amino-3,4-dimethyl-pyrrole-2,5-dione is a heterocyclic organic compound with a pyrrole ring structure
准备方法
Synthetic Routes and Reaction Conditions: 1-amino-3,4-dimethyl-pyrrole-2,5-dione can be synthesized through the reaction of N3-substituted amidrazones with 2,3-dimethylmaleic anhydride . The reaction typically involves heating the reactants in a suitable solvent, such as ethanol or acetonitrile, under reflux conditions for several hours. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions: 1-amino-3,4-dimethyl-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrrole-2,5-dione derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amino-substituted pyrrole derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted pyrrole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Amino-substituted pyrrole derivatives.
Substitution: Substituted pyrrole derivatives with various functional groups.
科学研究应用
1-amino-3,4-dimethyl-pyrrole-2,5-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential anti-inflammatory and antimicrobial properties. It has shown promise in inhibiting the production of pro-inflammatory cytokines and exhibiting antibacterial activity against various strains.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with unique electronic and optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
作用机制
The mechanism of action of 1-amino-3,4-dimethyl-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the receptor type and binding affinity.
相似化合物的比较
1H-Pyrrole-2,5-dione: A structurally related compound with similar chemical properties but lacking the amino and methyl substituents.
3,4-Dimethyl-1H-pyrrole-2,5-dione: Similar to 1-amino-3,4-dimethyl-pyrrole-2,5-dione but without the amino group.
Uniqueness: this compound is unique due to the presence of both amino and methyl groups on the pyrrole ring. These substituents enhance its reactivity and potential for forming diverse derivatives with various biological and chemical properties.
属性
CAS 编号 |
63751-07-5 |
|---|---|
分子式 |
C6H8N2O2 |
分子量 |
140.14 g/mol |
IUPAC 名称 |
1-amino-3,4-dimethylpyrrole-2,5-dione |
InChI |
InChI=1S/C6H8N2O2/c1-3-4(2)6(10)8(7)5(3)9/h7H2,1-2H3 |
InChI 键 |
HYAYPDUDDXSFBY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)N(C1=O)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















